molecular formula C23H27F3N4O3 B11473918 N-(3-methyl-2-{[propyl(propylcarbamoyl)carbamoyl]amino}phenyl)-3-(trifluoromethyl)benzamide

N-(3-methyl-2-{[propyl(propylcarbamoyl)carbamoyl]amino}phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B11473918
M. Wt: 464.5 g/mol
InChI Key: BRLHFMWIMJEKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-2-{[propyl(propylcarbamoyl)carbamoyl]amino}phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-2-{[propyl(propylcarbamoyl)carbamoyl]amino}phenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the appropriate benzoyl chloride derivative, which undergoes a series of reactions involving amination, acylation, and substitution to yield the final product. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques such as automated synthesis and process optimization are often employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-2-{[propyl(propylcarbamoyl)carbamoyl]amino}phenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(3-methyl-2-{[propyl(propylcarbamoyl)carbamoyl]amino}phenyl)-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methyl-2-{[propyl(propylcarbamoyl)carbamoyl]amino}phenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methyl-2-{[ethyl(ethylcarbamoyl)carbamoyl]amino}phenyl)-3-(trifluoromethyl)benzamide
  • N-(3-methyl-2-{[butyl(butylcarbamoyl)carbamoyl]amino}phenyl)-3-(trifluoromethyl)benzamide

Uniqueness

N-(3-methyl-2-{[propyl(propylcarbamoyl)carbamoyl]amino}phenyl)-3-(trifluoromethyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it particularly useful in applications requiring these characteristics.

Properties

Molecular Formula

C23H27F3N4O3

Molecular Weight

464.5 g/mol

IUPAC Name

N-[3-methyl-2-[[propyl(propylcarbamoyl)carbamoyl]amino]phenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C23H27F3N4O3/c1-4-12-27-21(32)30(13-5-2)22(33)29-19-15(3)8-6-11-18(19)28-20(31)16-9-7-10-17(14-16)23(24,25)26/h6-11,14H,4-5,12-13H2,1-3H3,(H,27,32)(H,28,31)(H,29,33)

InChI Key

BRLHFMWIMJEKKD-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N(CCC)C(=O)NC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.